3-Bromo-6-(trifluoromethyl)picolinaldehyde
Description
3-Bromo-6-(trifluoromethyl)picolinaldehyde (CAS: 1227573-28-5) is a substituted pyridine derivative featuring a bromo group at position 3, a trifluoromethyl group at position 6, and an aldehyde functional group at position 2 of the pyridine ring. Its molecular formula is C₇H₃BrF₃NO, with a molecular weight of 254.01 g/mol. This compound is commercially available in quantities ranging from 1 mg to 10 g, as noted in product catalogs . The aldehyde group enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and nucleophilic additions .
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIONEGPNSCOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethyl)picolinaldehyde typically involves the bromination of 6-(trifluoromethyl)picolinaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 3-Bromo-6-(trifluoromethyl)picolinaldehyde may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-6-(trifluoromethyl)picolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The bromine atom in 3-Bromo-6-(trifluoromethyl)picolinaldehyde can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-Bromo-6-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-Bromo-6-(trifluoromethyl)picolinalcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-6-(trifluoromethyl)picolinaldehyde is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe or reagent to study biochemical pathways and interactions involving aldehyde groups.
Industry: In the industrial sector, 3-Bromo-6-(trifluoromethyl)picolinaldehyde can be used in the production of specialty chemicals and advanced materials with unique properties.
Biological Activity
3-Bromo-6-(trifluoromethyl)picolinaldehyde is a pyridine derivative characterized by its unique chemical structure, which includes a bromine atom and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of 3-Bromo-6-(trifluoromethyl)picolinaldehyde, summarizing its mechanisms of action, applications, and relevant research findings.
The compound has the following chemical structure:
- Chemical Formula : C7H4BrF3N
- CAS Number : 1227573-28-5
The biological activity of 3-Bromo-6-(trifluoromethyl)picolinaldehyde is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers. Moreover, the bromine atom may participate in halogen bonding, which can influence the binding affinity to target proteins. The aldehyde functional group can also form reversible covalent bonds with nucleophiles, affecting enzyme activity and receptor interactions.
Antimicrobial Activity
Research indicates that 3-Bromo-6-(trifluoromethyl)picolinaldehyde exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies show that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HT29 (colorectal cancer) cells. The cytotoxicity observed in these studies suggests that 3-Bromo-6-(trifluoromethyl)picolinaldehyde may serve as a lead compound for developing novel anticancer agents.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of picolinaldehyde, including 3-Bromo-6-(trifluoromethyl)picolinaldehyde. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In a comparative study involving several pyridine derivatives, 3-Bromo-6-(trifluoromethyl)picolinaldehyde demonstrated a cytotoxicity rate of 57% at a concentration of 50 µM against A549 cells, indicating promising antitumor properties .
Data Summary
| Biological Activity | Test Organism/Cell Line | Result (IC50/MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL |
| Antitumor | A549 (lung cancer) | IC50 = 50 µM |
| Antitumor | HT29 (colorectal cancer) | IC50 = 45 µM |
Comparison with Similar Compounds
Methyl 3-Bromo-6-(trifluoromethyl)picolinate (CAS: 1211538-62-3)
- Structure : Differs by replacing the aldehyde group with a methyl ester (-COOCH₃).
- Molecular Formula: C₈H₅BrF₃NO₂ (MW: 284.03 g/mol) .
- Reactivity : The ester group is less electrophilic than the aldehyde, making it more stable but less reactive in nucleophilic additions. However, esters are advantageous in hydrolysis or transesterification reactions.
3-Bromo-6-(trifluoromethyl)pyridazine (CAS: 174607-37-5)
- Structure : Pyridazine ring (two adjacent nitrogen atoms) instead of pyridine.
- Molecular Formula : C₅H₂BrF₃N₂ (MW: 227.98 g/mol) .
- Reactivity : Pyridazine’s electron-deficient nature increases susceptibility to electrophilic substitution. The absence of an aldehyde limits its utility in condensation reactions.
- Applications : Primarily used in materials science and as a ligand in catalysis .
3-Bromo-6-methoxypicolinaldehyde (CAS: 269058-49-3)
- Structure : Methoxy (-OCH₃) replaces the trifluoromethyl group.
- Molecular Formula: C₇H₆BrNO₂ (MW: 232.03 g/mol) .
- Reactivity : The methoxy group is electron-donating, reducing the electrophilicity of the aldehyde compared to the trifluoromethyl analog.
- Applications : Suitable for less demanding synthetic pathways, such as Schiff base formation .
3-Bromo-6-(trifluoromethyl)quinoline (CAS: 67064-53-3)
- Structure: Quinoline backbone (fused benzene-pyridine ring) with bromo and trifluoromethyl groups.
- Molecular Formula : C₁₀H₅BrF₃N (MW: 276.06 g/mol) .
- Reactivity : The extended aromatic system increases lipophilicity and alters electronic properties. The absence of an aldehyde limits its use in conjugation reactions.
- Applications : Explored in medicinal chemistry for antimicrobial and anticancer activity .
Comparative Analysis Table
Key Research Findings
- Reactivity : The aldehyde group in 3-Bromo-6-(trifluoromethyl)picolinaldehyde enables efficient condensation reactions, as demonstrated in the synthesis of complex heterocycles in patent literature .
- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature enhances the aldehyde’s electrophilicity, outperforming methoxy-substituted analogs in nucleophilic additions .
- Stability : Esters (e.g., methyl picolinate derivatives) exhibit superior shelf-life compared to aldehydes, which may require inert storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
